molecular formula C27H34I2N4 B1679639 Propidium iodide CAS No. 25535-16-4

Propidium iodide

Cat. No. B1679639
CAS RN: 25535-16-4
M. Wt: 668.4 g/mol
InChI Key: XJMOSONTPMZWPB-UHFFFAOYSA-M
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Patent
US05556751

Procedure details

Propidium iodide was tested for its effect on the replication of wild type RNA in a preparation of Qβ replicase. Propidium iodide in an amount of either 0, 1, or 3 μg/ml was added to a reaction buffer containing: 90 mM Tris HCl (pH7.5), 14 mM MgCl2, 0.4 mM each ATP, GTP, UTP, and CTP, and 10 μCi α- 32P-CTP. The Qβ replicase reaction was initiated in each sample by addition of 1.2 μg of Qβ replicase prepared according to the method of Eoyang and August, (1972), ibid. Aliquots of the reaction mixture were withdrawn every 5 minutes and spotted on DE81 filters (Schleicher & Schuell Inc., Keene, N.H.). The spotted filters were washed repeatedly with 0.5M NaPO4, (pH7.0) to remove unincorporated nucleotide. The filters were counted for Cerenkov radiation by standard procedures in a scintillation counter. The results are shown in FIG. 1. Addition of propidium iodide delayed the point in time at which levels of incorporation resulting from the replication of wild type MDV-1 template became detectable. One microgram per milliter delayed the appearance of replicated product between about 2-5 minutes, which corresponds to about 20-50% inhibition of the rate of replication in the geometric phase, and 3μg/ml delayed the appearance of product for about 20 minutes, which corresponds to approximately a 3-fold reduction in the rate of replication.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
RNA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
32P-CTP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
CC[N+](CCC[N+:10]1[C:23](C2C=CC=CC=2)=[C:22]2[C:17](C=C[C:20]([NH2:30])=[CH:21]2)=[C:16]2[C:11]=1C=C(N)C=C2)(CC)C.[I-].[I-].C(O)[C:35]([NH2:40])([CH2:38]O)[CH2:36][OH:37].Cl.[Mg+2].[Cl-].[Cl-].P([O:58][CH2:59][C@H:60]1O[C@@H](N2C3N=CN=C(N)C=3N=C2)[C@H](O)[C@@H]1O)(OP(OP(O)(O)=O)(O)=O)(=O)O.P(OC[C@H]1O[C@@H](N2C3N=C(N)NC(=O)C=3N=C2)[C@H](O)[C@@H]1O)(OP(OP(O)(O)=O)(O)=O)(=O)O.C1[C:115](=O)[NH:114][C:112](=[O:113])[N:111]([C@@H]2O[C@H](COP(OP(OP(O)(O)=O)(O)=O)(O)=O)[C@@H](O)[C@H]2O)[CH:110]=1>>[CH3:110][N:111]1[C:112](=[O:113])[N:114]([CH3:115])[C:36](=[O:37])[C:35]2[N:40]([CH2:60][CH2:59][OH:58])[C:20]([CH2:21][C:22]3[CH:17]=[CH:16][CH:11]=[N:10][CH:23]=3)=[N:30][C:38]1=2 |f:0.1.2,3.4,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C=4C=CC=CC4)N)N.[I-].[I-]
Name
RNA
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C=4C=CC=CC4)N)N.[I-].[I-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CO)(CO)N)O.Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg+2].[Cl-].[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(=O)(OP(=O)(O)OP(=O)(O)O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(N)=NC=NC12)O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(=O)(OP(=O)(O)OP(=O)(O)O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(=O)NC(N)=NC12)O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Step Eight
Name
32P-CTP
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
buffer containing
CUSTOM
Type
CUSTOM
Details
The Qβ replicase reaction
ADDITION
Type
ADDITION
Details
was initiated in each sample by addition of 1.2 μg of Qβ replicase
CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
Aliquots of the reaction mixture were withdrawn every 5 minutes
Duration
5 min
WASH
Type
WASH
Details
The spotted filters were washed repeatedly with 0.5M NaPO4, (pH7.0)
CUSTOM
Type
CUSTOM
Details
to remove unincorporated nucleotide
ADDITION
Type
ADDITION
Details
Addition of propidium iodide

Outcomes

Product
Name
Type
product
Smiles
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CC3=CN=CC=C3)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.